N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that features a mesityl group, a thiophene ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation, where mesitylene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.
Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be synthesized through the reaction of cyclopentanone with an amine, followed by acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, while the thiophene ring can participate in π-π interactions with aromatic systems . The cyclopentanecarboxamide moiety may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-mesityl-1-(thiophen-2-yl)cyclopentanecarboxamide: Unique due to the combination of mesityl, thiophene, and cyclopentanecarboxamide moieties.
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Mesityl-Substituted Compounds: Used in N-heterocyclic carbene catalysis.
Properties
IUPAC Name |
1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(8-4-5-9-19)16-7-6-10-22-16/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSLFACERVVBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CCCC2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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